![molecular formula C16H16N2O3S2 B2411501 5-[(6-メトキシ-1,3-ベンゾチアゾール-2-イル)アミノ]-3-メチル-2-チオフェンカルボン酸エチルエステル CAS No. 862975-77-7](/img/structure/B2411501.png)

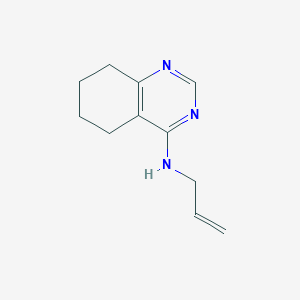

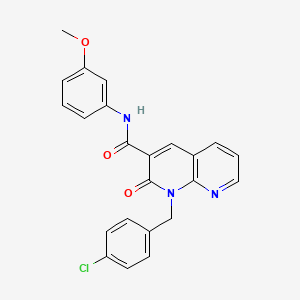

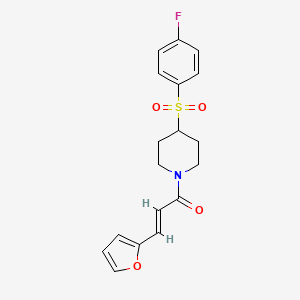

5-[(6-メトキシ-1,3-ベンゾチアゾール-2-イル)アミノ]-3-メチル-2-チオフェンカルボン酸エチルエステル

説明

The compound “5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-3-methyl-2-thiophenecarboxylic acid ethyl ester” is a derivative of benzothiazole . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling between aromatic aldehydes and o-aminothiophenols . A new Schiff base ester comprising of a heterocyclic moiety was synthesized and characterized through various analytical, physical, and spectroscopic methods .Molecular Structure Analysis

Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse. For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. For instance, the bioactive nature of certain derivatives was designated by global reactivity parameters containing a high hardness value of 1.34 eV and a lower softness value of 0.37 eV .科学的研究の応用

- ベンゾチアゾール骨格: ベンゾチアゾール部分は、合成化学および医薬品化学において重要な骨格です。 その誘導体は、様々な薬理学的特性を示し、創薬に役立ちます .

- 生物活性: 2-アリールベンゾチアゾール、特に2位に置換基を持つものは、有望な生物活性を示しています。 これらには、抗菌、抗真菌、抗酸化、抗微生物、抗炎症、抗がん効果などがあります .

- 構造活性相関(SAR): 研究者は、生物活性を最適化するために、2位の置換基を検討しています。 官能基のわずかな変化が、化合物の有効性に大きな影響を与える可能性があります .

- 相関研究: QSARモデルは、物理化学的性質と生物活性を関連付けます。 研究者は、多変量回帰を用いて、構造変化が化合物の有効性にどのように影響するかを理解しています .

- ヒドロメチル化シーケンス: この化合物は、触媒的プロト脱ボロン化反応に使用されており、δ-®-コニセインやインドリジジン209Bなどの複雑な分子の合成を可能にします .

- 新規ルート: 研究者は、2-アミノチオフェノールとCO2の環化など、ベンゾチアゾールのための新しい合成経路を開発しました。 これらの方法は、様々なベンゾチアゾールを良好な収率で生成します .

医薬品化学と創薬

定量的構造活性相関(QSAR)モデリング

触媒と合成

作用機序

Target of Action

Benzothiazoles, a class of compounds to which this compound belongs, are known to have a wide range of biological activities. They have been found to interact with various targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

The mode of action of benzothiazoles can vary greatly depending on their specific structures and targets. Some benzothiazoles act by inhibiting enzymes, while others might interact with receptors to modulate their activity .

Biochemical Pathways

Benzothiazoles can affect various biochemical pathways depending on their specific targets. For example, some benzothiazoles have been found to inhibit the formation of certain proteins, thereby affecting the associated biochemical pathways .

Pharmacokinetics

The ADME properties of benzothiazoles can vary greatly depending on their specific structures. Some benzothiazoles are well absorbed and extensively distributed in the body, while others might be poorly absorbed or rapidly eliminated .

Result of Action

The molecular and cellular effects of benzothiazoles can vary greatly depending on their specific structures and targets. Some benzothiazoles have been found to have anti-inflammatory, antifungal, antibacterial, and anticancer activities .

Action Environment

The action, efficacy, and stability of benzothiazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .

将来の方向性

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

特性

IUPAC Name |

ethyl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-4-21-15(19)14-9(2)7-13(23-14)18-16-17-11-6-5-10(20-3)8-12(11)22-16/h5-8H,4H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPIEEVCGADTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC2=NC3=C(S2)C=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

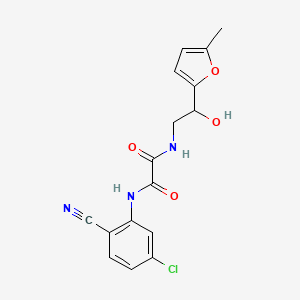

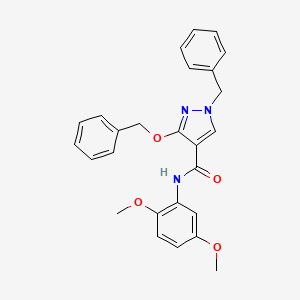

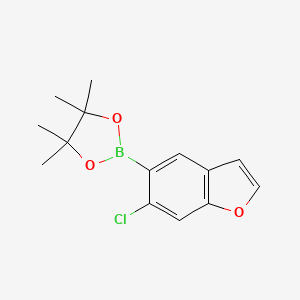

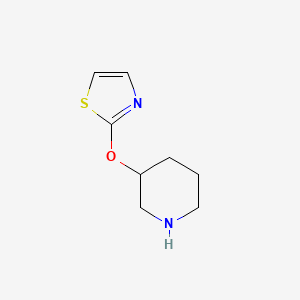

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Allylthio)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)